Aminooxy-PEG4-propargyl Aminooxy-PEG4-propargyl Aminooxy-PEG4-propargyl is a PEG derivative containing a propargyl group and an aminooxy group. The aminooxy group reacts with an aldehyde or ketone group to form a stable oxime linkage. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG derivatives may be useful in the development of antibody drug conjugates and drug delivery.
Brand Name: Vulcanchem
CAS No.: 1835759-78-8
VCID: VC0518543
InChI: InChI=1S/C11H21NO5/c1-2-3-13-4-5-14-6-7-15-8-9-16-10-11-17-12/h1H,3-12H2
SMILES: NOCCOCCOCCOCCOCC#C
Molecular Formula: C11H21NO5
Molecular Weight: 247.29

Aminooxy-PEG4-propargyl

CAS No.: 1835759-78-8

Inhibitors

VCID: VC0518543

Molecular Formula: C11H21NO5

Molecular Weight: 247.29

Purity: >98% (or refer to the Certificate of Analysis)

Aminooxy-PEG4-propargyl - 1835759-78-8

CAS No. 1835759-78-8
Product Name Aminooxy-PEG4-propargyl
Molecular Formula C11H21NO5
Molecular Weight 247.29
IUPAC Name O-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)hydroxylamine
Standard InChI InChI=1S/C11H21NO5/c1-2-3-13-4-5-14-6-7-15-8-9-16-10-11-17-12/h1H,3-12H2
Standard InChIKey BGPKKFCCGOYRRN-UHFFFAOYSA-N
SMILES NOCCOCCOCCOCCOCC#C
Appearance Solid powder
Description Aminooxy-PEG4-propargyl is a PEG derivative containing a propargyl group and an aminooxy group. The aminooxy group reacts with an aldehyde or ketone group to form a stable oxime linkage. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG derivatives may be useful in the development of antibody drug conjugates and drug delivery.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Aminooxy-PEG4-propargyl
Reference 1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator